2-(3,5-Dimethylphenoxy)butanoic acid
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Overview
Description
2-(3,5-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a butanoic acid moiety attached to a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)butanoic acid typically involves the reaction of 3,5-dimethylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 3,5-dimethylphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenoxy group or the butanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxybutanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-Dimethylphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The butanoic acid moiety may participate in acid-base reactions, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)propanoic acid
- 2-(3,5-Dimethylphenoxy)pentanoic acid
- 2-(3,5-Dimethylphenoxy)hexanoic acid
Uniqueness
2-(3,5-Dimethylphenoxy)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWDKOEAHBYQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589730 |
Source
|
Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-79-8 |
Source
|
Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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